![molecular formula C13H23N5OS B5216027 2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B5216027.png)
2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide
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Overview
Description
2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide typically involves the reaction of 4-amino-5-propyl-1,2,4-triazole-3-thiol with N-cyclohexylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes.
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, ultimately resulting in cell death or growth inhibition .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-phenyl-1,2,4-triazole-3-thiol
- 4-amino-5-(4-pyridyl)-1,2,4-triazole-3-thiol
- 4-amino-5-cyclohexyl-1,2,4-triazole-3-thiol
Uniqueness
2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexylacetamide moiety enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5OS/c1-2-6-11-16-17-13(18(11)14)20-9-12(19)15-10-7-4-3-5-8-10/h10H,2-9,14H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDCROVIDHRSJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N)SCC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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